Cas no 5350-67-4 (2-(dimethylamino)propanenitrile)
2-(dimethylamino)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethylamino)propanenitrile
- (dimethylamino)propionitrile
- 2-dimethylaminopropionitrile
- AC1L564S
- AC1Q4QS6
- ACMC-20al67
- CTK0H6914
- DL-2-Dimethylamino-propionsaeure-nitril
- GQJKKKULUSFWSC-UHFFFAOYSA-
- KSC176S1J
- N,N-dimethylaminopropionitrile
- N,N-dimethyl-DL-alanine nitrile
- N,N-Dimethyl-DL-alanin-nitril
- NSC53
- InChI=1/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
- DTXSID90276939
- LS-06105
- DS-013210
- 2-(DIMETHYLAMINO)PROPIONITRILE
- 2-Dimethylaminopropanenitrile
- MFCD00045618
- NSC-53
- alpha-(Dimethylamino)propionitrile
- 6E3RYM5XQQ
- AKOS008953691
- alpha-DIMETHYLAMINOPROPIONITRILE
- 5350-67-4
- Propionitrile, 2-(dimethylamino)-
- Propanenitrile, 2-(dimethylamino)-
- A832564
- 2-(Dimethylamino)propanenitrile, 95%
- EN300-216052
- GQJKKKULUSFWSC-UHFFFAOYSA-N
-
- MDL: MFCD00045618
- Inchi: 1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
- InChI Key: GQJKKKULUSFWSC-UHFFFAOYSA-N
- SMILES: N(C)(C)C(C#N)C
Computed Properties
- Exact Mass: 98.0845
- Monoisotopic Mass: 98.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 87.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27A^2
- XLogP3: 0.5
Experimental Properties
- Density: 0.875
- Boiling Point: 145.6°C at 760 mmHg
- Flash Point: 38.8°C
- Refractive Index: 1.427
- PSA: 27.03
2-(dimethylamino)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D265055-100mg |
2-(Dimethylamino)propanenitrile |
5350-67-4 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D265055-250mg |
2-(Dimethylamino)propanenitrile |
5350-67-4 | 250mg |
$ 380.00 | 2022-06-05 | ||
| TRC | D265055-500mg |
2-(Dimethylamino)propanenitrile |
5350-67-4 | 500mg |
$ 600.00 | 2022-06-05 | ||
| abcr | AB410925-500 mg |
2-(Dimethylamino)propanenitrile, 95% |
5350-67-4 | 95% | 500MG |
€313.80 | 2022-06-10 | |
| abcr | AB410925-1 g |
2-(Dimethylamino)propanenitrile, 95% |
5350-67-4 | 95% | 1g |
€384.00 | 2022-06-10 | |
| Enamine | EN300-216052-1g |
2-(dimethylamino)propanenitrile |
5350-67-4 | 1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-216052-5g |
2-(dimethylamino)propanenitrile |
5350-67-4 | 5g |
$1199.0 | 2023-09-16 | ||
| Enamine | EN300-216052-10g |
2-(dimethylamino)propanenitrile |
5350-67-4 | 10g |
$1778.0 | 2023-09-16 | ||
| Enamine | EN300-216052-0.05g |
2-(dimethylamino)propanenitrile |
5350-67-4 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-216052-0.1g |
2-(dimethylamino)propanenitrile |
5350-67-4 | 0.1g |
$364.0 | 2023-09-16 |
2-(dimethylamino)propanenitrile Suppliers
2-(dimethylamino)propanenitrile Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(dimethylamino)propanenitrile
Introduction to 2-(dimethylamino)propanenitrile (CAS No. 5350-67-4)
2-(dimethylamino)propanenitrile, with the chemical formula C₅H₁₁N, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its CAS number, 5350-67-4, uniquely identifies it in scientific literature and industrial applications. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest in medicinal chemistry research.
The structure of 2-(dimethylamino)propanenitrile features a nitrile group (-CN) attached to a propanediol backbone with two dimethylamino substituents. This unique arrangement imparts reactivity that is exploited in multiple synthetic pathways. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine, while the dimethylamino group enhances basicity and nucleophilicity, facilitating various coupling reactions such as Buchwald-Hartwig aminations.
In recent years, 2-(dimethylamino)propanenitrile has been increasingly utilized in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in treating neurological disorders, where modulation of neurotransmitter activity is crucial. For instance, derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are pivotal in managing cognitive decline associated with Alzheimer's disease.
Moreover, the compound's role in peptidomimetics has garnered attention from researchers. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The nitrile group in 2-(dimethylamino)propanenitrile allows for facile introduction into peptide-like scaffolds, enabling the creation of molecules that can interact with biological targets with high specificity. This has opened new avenues for designing treatments against cancer and infectious diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of 2-(dimethylamino)propanenitrile. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization of this molecule. Such techniques have allowed chemists to introduce diverse substituents at strategic positions within the molecule, leading to a library of derivatives with tailored biological activities.
The pharmaceutical industry has also leveraged 2-(dimethylamino)propanenitrile in the synthesis of cardiovascular drugs. Its structural motif is found in several compounds that modulate blood pressure and cholesterol levels by interfering with enzyme pathways critical for cardiovascular health. Ongoing research continues to explore its potential in developing next-generation antihypertensive and lipid-lowering agents.
From an industrial perspective, the production of 2-(dimethylamino)propanenitrile on an industrial scale has been optimized for efficiency and sustainability. Modern chemical plants employ catalytic processes that minimize waste and energy consumption while maintaining high yields. This aligns with global efforts to promote green chemistry principles, ensuring that pharmaceutical intermediates like this one are produced responsibly.
The compound's versatility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 2-(dimethylamino)propanenitrile have been investigated for their potential as plant growth regulators or pest control agents. Their ability to interact with biological systems at multiple levels makes them valuable candidates for developing innovative solutions in sustainable agriculture.
Future research directions for 2-(dimethylamino)propanenitrile include exploring its role in photopharmacology—where light-sensitive compounds are used to modulate biological processes non-invasively. The compound's photochemical properties could be harnessed to develop drugs that are activated by light, offering precise control over therapeutic effects.
In conclusion, 2-(dimethylamino)propanenitrile (CAS No. 5350-67-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of chemical innovation.
5350-67-4 (2-(dimethylamino)propanenitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)